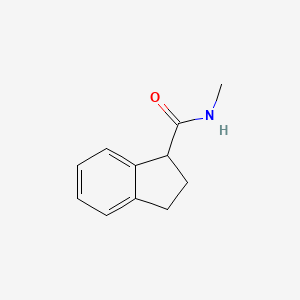

N-甲基-2,3-二氢-1H-茚烯-1-羧酰胺

描述

科学研究应用

Synthesis and Chemical Properties

Synthesis of Functionalized Derivatives

Research by Mosslemin et al. (2013) describes a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides for the synthesis of functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives. This process highlights the versatility of N-methyl-2,3-dihydro-1H-indene-1-carboxamide in producing various chemical derivatives (Mosslemin et al., 2013).

Molecular Conformation Analysis

A study by Doriguetto et al. (2009) focused on the structural characterization of a racemic indan derivative related to N-methyl-2,3-dihydro-1H-indene-1-carboxamide. This research provides insight into the molecular conformation and crystal packing of such compounds, which is crucial for understanding their chemical behavior (Doriguetto et al., 2009).

Therapeutic Potential and Applications

Discoidin Domain Receptor 1 (DDR1) Inhibitors

Zhu et al. (2019) synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides as selective DDR1 inhibitors. This research underscores the potential of N-methyl-2,3-dihydro-1H-indene-1-carboxamide derivatives in therapeutic applications, particularly in inhibiting DDR1 signaling in pancreatic cancer (Zhu et al., 2019).

Cancer Imaging and Diagnosis

In a study conducted by Wang et al. (2005), derivatives of N-methyl-2,3-dihydro-1H-indene-1-carboxamide were used to synthesize a potential PET tracer for imaging cancer tyrosine kinase. This application demonstrates the compound's role in the development of diagnostic tools for cancer (Wang et al., 2005).

Chemical Reactions and Mechanisms

Cascade Reactions for Diverse Derivatives

Magar and Lee (2013) described a process involving 1-diazonaphthalen-2(1H)-ones to synthesize diverse indene derivatives, showcasing the reactivity and adaptability of N-methyl-2,3-dihydro-1H-indene-1-carboxamide in various chemical reactions (Magar & Lee, 2013).

Cyclocarbonylation Reactions

Research by Pi et al. (2010) developed a palladium-catalyzed cyclocarbonylation method for the synthesis of 1H-inden-1-ones. This study illustrates another chemical reaction pathway involving N-methyl-2,3-dihydro-1H-indene-1-carboxamide, emphasizing its potential in synthetic chemistry (Pi et al., 2010).

作用机制

Target of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, indicating that they may affect multiple pathways .

Pharmacokinetics

The compound is a powder at room temperature , which could influence its bioavailability.

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

属性

IUPAC Name |

N-methyl-2,3-dihydro-1H-indene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYLXPLVEIGDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-acetyl-3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2928481.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)

![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)

![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)